1-(2,6-Dichlorophenyl)-5-fluoronaphthalene
Description
1-(2,6-Dichlorophenyl)-5-fluoronaphthalene is a halogenated aromatic compound featuring a naphthalene backbone substituted with fluorine at the 5-position and a 2,6-dichlorophenyl group at the 1-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-7-3-8-14(18)16(13)12-6-1-5-11-10(12)4-2-9-15(11)19/h1-9H |
InChI Key |
HEMBEWKMVXEIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-5-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation, nitration, and sulfonation are common types of substitution reactions. For example, the fluorine atom in the compound can be substituted with other halogens using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-5-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs vary in halogenation patterns and functional groups, leading to distinct physicochemical and biological behaviors:
Table 1: Key Structural Comparisons
Key Observations :
- Halogenation Impact : The 2,6-dichlorophenyl group in the target compound provides moderate steric hindrance compared to the 2,4,6-trichlorophenyl analog, which may reduce binding pocket compatibility in certain receptors .
- Fluorine vs. Cyclopropane : The 5-fluoro substituent in the target compound enhances lipophilicity (predicted logP ~4.2) compared to the 5-cyclopropylbiguanide analogs (logP ~3.5–3.8), favoring membrane permeability .
Biological Activity
1-(2,6-Dichlorophenyl)-5-fluoronaphthalene is an organic compound characterized by its unique naphthalene backbone and halogen substitutions. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for evaluating its pharmaceutical applications and safety.
Chemical Structure and Properties
- Molecular Formula : C15H10Cl2F
- Molar Mass : Approximately 285.12 g/mol
- Structural Features : The presence of both chlorine and fluorine atoms significantly influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene exhibit various biological activities, including:
- Antimicrobial Properties : Structural analogs have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Activity
A comparative analysis of similar compounds reveals varying levels of antimicrobial effectiveness. For instance, studies on compounds like 2-chloro-5-fluoro phenol demonstrate significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus .
Case Study: Antimicrobial Testing Methodology
The disc diffusion method was employed to evaluate the antibacterial activity of related compounds. In this method:
- Compounds were dissolved in 90% ethylene at a concentration of 1 mg/ml.
- Sterile discs were impregnated with the test solution and placed on agar plates inoculated with bacteria.
- The inhibition zones were measured after incubation at 37 °C.
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| 2-chloro-5-fluoro phenol | E. coli | 15 |
| Staphylococcus aureus | 18 | |
| 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene has not been extensively documented; however, structural analogs have shown promise in inhibiting cancer cell proliferation. For example, fluorinated naphthalene derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The biological activity of 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene may be attributed to its ability to interact with specific biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity involved in metabolic pathways.
- Receptors : Binding affinity to receptors that could influence signaling pathways associated with cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
